2-[Amino(phenyl)methylene]malononitrile (CAS 3336-65-0) is an enaminonitrile utilized as a stable, crystalline precursor in the synthesis of complex nitrogen heterocycles, including pyrimidines, pyrazoles, and pyridines . Featuring a conjugated push-pull olefinic system, it combines an electron-donating amino group with two electron-withdrawing cyano groups, enhancing the electrophilicity of the beta-carbon. For industrial and laboratory procurement, sourcing this pre-formed intermediate mitigates the operational bottlenecks, variable yields, and purification challenges associated with in-situ multi-component condensations of benzonitrile and malononitrile [1].
Attempting to substitute pre-formed 2-[amino(phenyl)methylene]malononitrile with a one-pot mixture of benzonitrile and malononitrile frequently results in diminished yields and complex impurity profiles, primarily due to competitive malononitrile dimerization and incomplete condensation [1]. Furthermore, substituting with non-aminated analogs, such as 2-(1-phenylethylidene)malononitrile, completely alters the reactivity profile, failing to provide the essential nucleophilic amino center required for subsequent cyclization into 4-amino-substituted heterocycles [2]. Consequently, procuring the isolated, high-purity enaminonitrile is critical for ensuring reproducible, high-yield downstream syntheses in pharmaceutical and advanced materials applications.
When synthesizing 5-amino-3-phenylpyrazole-4-carbonitrile derivatives, utilizing pre-formed 2-[amino(phenyl)methylene]malononitrile provides higher yields compared to in-situ generation[1]. The isolated enaminonitrile typically achieves cyclization yields exceeding 85% upon treatment with hydrazine hydrate, whereas the equivalent one-pot three-component reaction (benzonitrile, malononitrile, and hydrazine) often plateaus at 50-60% due to competitive side reactions such as malononitrile dimerization[2].
| Evidence Dimension | Cyclization yield to 5-amino-3-phenylpyrazole-4-carbonitrile |
| Target Compound Data | >85% yield (using pre-formed enaminonitrile) |
| Comparator Or Baseline | 50-60% yield (one-pot in-situ generation) |
| Quantified Difference | 25-35% absolute yield improvement |
| Conditions | Reaction with hydrazine hydrate under reflux conditions |
Procuring the pre-formed intermediate directly translates to higher throughput and reduced purification costs in heterocyclic library synthesis.
The reactivity of 2-[amino(phenyl)methylene]malononitrile is driven by its strong push-pull electronic configuration. Infrared spectroscopic data reveals a bathochromic shift in the cyano stretching frequency by 20-40 cm⁻¹ relative to unconjugated nitriles, placing it in the 2200-2220 cm⁻¹ range [1]. This shift quantifies the extensive electron delocalization from the amino group to the cyano groups, which increases the electrophilic character of the beta-carbon compared to simple alkylidene malononitriles, thereby facilitating rapid nucleophilic attack during heterocycle formation.
| Evidence Dimension | Cyano stretching frequency (IR) |
| Target Compound Data | 2200-2220 cm⁻¹ (conjugated) |
| Comparator Or Baseline | ~2250 cm⁻¹ (unconjugated saturated nitriles) |
| Quantified Difference | 20-40 cm⁻¹ bathochromic shift |
| Conditions | Infrared spectroscopy (solid state or solution) |
The quantified electronic activation ensures rapid, predictable reactivity with bis-nucleophiles, reducing reaction times and energy consumption.
In the synthesis of highly substituted pyrimidines, 2-[amino(phenyl)methylene]malononitrile provides strict regiocontrol dictated by the phenyl substituent. When reacted with amidines or guanidine, it exclusively yields 6-phenylpyrimidine derivatives[1]. In contrast, using aliphatic enaminonitriles like ethoxymethylenemalononitrile (EMMN) yields unsubstituted or simple alkyl-substituted positions, which lack the lipophilicity and steric bulk often required for pharmaceutical lead compounds. The pre-installed phenyl group ensures 100% atom economy for the desired aryl-substituted scaffold[1].
| Evidence Dimension | C-6 Substitution in resulting pyrimidine |
| Target Compound Data | 100% Phenyl substitution |
| Comparator Or Baseline | Unsubstituted or alkyl (using EMMN) |
| Quantified Difference | Direct installation of essential aryl pharmacophore without cross-coupling |
| Conditions | Base-catalyzed condensation with guanidine/amidines |
Eliminates the need for downstream transition-metal catalyzed arylation, streamlining the procurement of raw materials for drug discovery.
Procured for the rapid, high-yield construction of 5-amino-3-phenylpyrazole and 4-amino-6-phenylpyrimidine libraries, which are privileged structures in kinase inhibitor and antimicrobial drug discovery. The pre-formed enaminonitrile ensures high regioselectivity and eliminates the need for downstream transition-metal arylation [1].
Utilized as a highly conjugated donor-acceptor building block in the development of novel push-pull organic dyes, where the pre-installed phenyl and cyano groups tune emission wavelengths and enhance polarizability[2].
Serves as a reliable, scalable intermediate for synthesizing complex heterocyclic agrochemicals, benefiting from the compound's stability, predictable reactivity, and high yield profile during multi-kilogram scale-up compared to one-pot alternatives [1].
Acute Toxic;Irritant